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molecular formula C7H4N4 B1444399 [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile CAS No. 943845-23-6

[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile

Cat. No. B1444399
M. Wt: 144.13 g/mol
InChI Key: MQDKIFOOGMKSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987269B2

Procedure details

Intermediate L was prepared from [1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile (L-2) following similar procedures for synthesizing intermediate J from J-4, as described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[N:3][N:4]2[CH:9]=[C:8]([C:10]#[N:11])[CH:7]=[CH:6][C:5]=12.S1C2=NC=CC=C2C(CN)=C1>>[N:1]1[CH:2]=[N:3][N:4]2[CH:9]=[C:8]([CH2:10][NH2:11])[CH:7]=[CH:6][C:5]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1C=NN2C1C=CC(=C2)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=2C1=NC=CC2)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N=1C=NN2C1C=CC(=C2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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